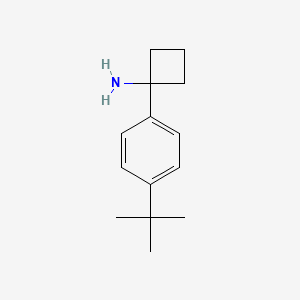

1-(4-Tert-butylphenyl)cyclobutan-1-amine

Vue d'ensemble

Description

1-(4-Tert-butylphenyl)cyclobutan-1-amine is a chemical compound with the molecular formula C14H21N and a molecular weight of 203.33 g/mol. This compound is characterized by a cyclobutane ring attached to a phenyl group substituted with a tert-butyl group at the 4-position, and an amine group at the 1-position of the cyclobutane ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)cyclobutan-1-amine can be synthesized through various synthetic routes, including:

Bromination and Cyclization: Starting with 4-tert-butylbenzene, bromination at the para-position followed by cyclization with ammonia can yield the desired compound.

Reduction and Cyclization: Another method involves the reduction of 4-tert-butylbenzonitrile to the corresponding amine, followed by cyclization.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Tert-butylphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

Reduction: Reduction reactions can reduce any oxidized forms back to the amine.

Substitution: Substitution reactions can replace the hydrogen atoms on the phenyl ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide).

Major Products Formed:

Oxidation: Nitro derivatives, quinones, and other oxidized forms.

Reduction: Amine derivatives, including secondary and tertiary amines.

Substitution: Halogenated phenyl derivatives, nitrophenyl derivatives, and other substituted phenyl compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

The chemical structure of 1-(4-tert-butylphenyl)cyclobutan-1-amine can be represented as follows:

- IUPAC Name: 1-(4-tert-butylphenyl)cyclobutanamine

- Molecular Formula: C14H21N

- Molecular Weight: 219.33 g/mol

- Physical Form: Powder

- Purity: ≥95%

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent against various diseases, particularly tuberculosis. A study highlighted that compounds related to this structure were identified in high-throughput screening for anti-tubercular activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications to the cyclobutane ring could enhance antibacterial efficacy while maintaining favorable physicochemical properties .

Drug Development

The compound is being investigated as a monoacylglycerol lipase (MAGL) modulator, which is essential for the endocannabinoid system. MAGL inhibitors are of significant interest in treating pain, anxiety, and other neurological disorders. Research has shown that cyclobutane derivatives can effectively modulate MAGL activity, suggesting that this compound may play a role in developing novel analgesics .

Structure-Activity Relationships (SAR)

Research on SAR has revealed that substituents on the phenyl ring significantly influence the biological activity of cyclobutane derivatives. For instance, modifications such as the introduction of different alkyl or aryl groups can lead to variations in potency and selectivity against specific targets . The compound's ability to inhibit M. tuberculosis was particularly noted when specific substitutions were made at the para position of the phenyl ring.

Case Study 1: Anti-Tubercular Activity

In a study focusing on anti-tubercular compounds, this compound was part of a series that demonstrated significant inhibition against M. tuberculosis. The minimum inhibitory concentration (MIC) values obtained were promising, suggesting that this compound could serve as a lead structure for further drug development aimed at combating tuberculosis .

| Compound | MIC (µM) | Activity |

|---|---|---|

| 4PP-1 | 6.3 | Active |

| 4PP-2 | 2.0 | Enhanced |

| 4PP-3 | 6.8 | Comparable to lead |

Case Study 2: MAGL Modulation

The modulation of MAGL by cyclobutane derivatives has been documented in various preclinical studies. These studies suggest that compounds like this compound may provide therapeutic benefits in conditions characterized by dysregulation of the endocannabinoid system . The ability to selectively inhibit MAGL could lead to reduced pain perception and improved mood regulation.

Mécanisme D'action

The mechanism by which 1-(4-Tert-butylphenyl)cyclobutan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(4-Tert-butylphenyl)cyclobutan-1-amine is similar to other compounds with phenyl rings substituted with bulky groups and amine functionalities. Some similar compounds include:

N-tert-butylbenzylamine: Similar structure but with a benzyl group instead of a cyclobutane ring.

4-tert-butyl-N-methylaniline: Similar structure but with a methylene group instead of a cyclobutane ring.

4-tert-butylphenylamine: Similar structure but without the cyclobutane ring.

Activité Biologique

1-(4-Tert-butylphenyl)cyclobutan-1-amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides an overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with a tert-butyl group attached to a phenyl moiety. Its molecular formula is , with a molecular weight of approximately 234.34 g/mol. The presence of the tert-butyl group enhances the compound's lipophilicity, which can influence its pharmacokinetic properties and biological interactions.

Preliminary studies indicate that this compound acts as an inhibitor of serine-threonine kinase AKT . AKT is a critical player in cellular signaling pathways related to growth, survival, and metabolism. Inhibition of AKT may have significant implications for cancer treatment, as it is often implicated in tumorigenesis and resistance to chemotherapy.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Cancer Therapy Potential

A study highlighted the efficacy of similar compounds in inhibiting AKT activity, suggesting that derivatives of this compound could be developed as therapeutic agents against various cancers. The structure-activity relationship (SAR) studies revealed that modifications to the phenyl group can significantly affect biological potency .

Antimicrobial Activity

Research into related compounds indicated that those with a p-tert-butylphenyl group exhibited improved activity against M. tuberculosis, with some derivatives showing MIC values as low as 2.0 µM. This suggests that this compound may also hold promise as an antimicrobial agent .

Lipophilicity and Pharmacokinetics

The lipophilicity of this compound is enhanced due to the tert-butyl group, which may facilitate better membrane permeability and bioavailability. Studies have shown that modifications affecting lipophilicity can lead to significant changes in pharmacokinetic profiles, impacting drug efficacy and safety .

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-13(2,3)11-5-7-12(8-6-11)14(15)9-4-10-14/h5-8H,4,9-10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENPMQYHXUYRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2(CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101246686 | |

| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]cyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096853-41-6 | |

| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]cyclobutanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1096853-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]cyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.